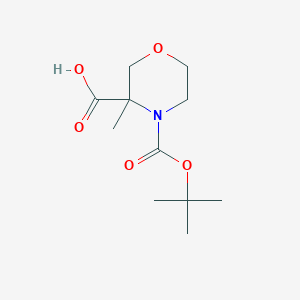

N-Boc-3-methylmorpholine-3-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

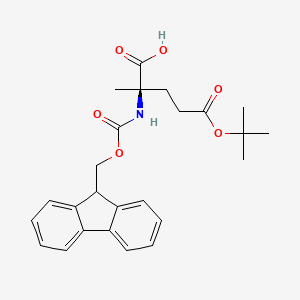

N-Boc-3-methylmorpholine-3-carboxylic Acid (CAS# 1052680-53-1) is a useful research chemical . It is a protected amino acid that has emerged as an important intermediate in the synthesis of peptides and other bioactive molecules.

Synthesis Analysis

The synthesis of N-Boc-3-methylmorpholine-3-carboxylic Acid involves the use of trifluoroacetic acid in dichloromethane at 20℃ for 1 hour . The resulting mixture is stirred at room temperature for one hour and then concentrated under vacuum. The residue is used directly in the next step without further purification .Molecular Structure Analysis

The molecular formula of N-Boc-3-methylmorpholine-3-carboxylic Acid is C11H19NO5 . Its molecular weight is 245.27 g/mol . The compound’s IUPAC name is 3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid .Chemical Reactions Analysis

The deprotection of N-Boc-3-methylmorpholine-3-carboxylic Acid involves the use of trifluoroacetic acid in dichloromethane at 20℃ for 1 hour . The resulting mixture is stirred at room temperature for one hour and then concentrated under vacuum. The residue is used directly in the next step without further purification .Physical And Chemical Properties Analysis

N-Boc-3-methylmorpholine-3-carboxylic Acid is a solid compound . Its molecular weight is 245.27 g/mol, and its molecular formula is C11H19NO5 . It has a LogP value of 1.03490 .Applications De Recherche Scientifique

N-Boc-3-methylmorpholine-3-carboxylic Acid: Scientific Research Applications

Pharmaceutical Synthesis: N-Boc-3-methylmorpholine-3-carboxylic Acid is used in the synthesis of various pharmaceutical compounds. It serves as an intermediate in the production of β-aryl-GABA analogues through Heck arylation with arenediazonium salts . Additionally, it is involved in synthesizing aryl pyrrolizidines, which have potential antibacterial properties .

Peptide Synthesis: In peptide synthesis, this compound is applied as a building block for creating complex peptide chains. Its protective Boc group ensures that the amino acid sequence is correctly assembled without unwanted side reactions .

Organic Synthesis: The compound is commonly used as an intermediate and reagent in organic synthesis, particularly for preparing N-Boc protected carboxylic acid derivatives. It acts as a protecting group in multi-step organic synthesis reactions to prevent undesired reactions .

Safety and Hazards

The safety data sheet for N-Boc-3-methylmorpholine-3-carboxylic Acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and ensuring adequate ventilation .

Mécanisme D'action

Target of Action

It is known that similar compounds are often used as reactants for the synthesis of various pharmaceuticals .

Biochemical Pathways

The biochemical pathways affected by N-Boc-3-methylmorpholine-3-carboxylic Acid are currently unknown . More research is required to understand the downstream effects of this compound on various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-Boc-3-methylmorpholine-3-carboxylic Acid . .

Propriétés

IUPAC Name |

3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-6-16-7-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKAFGALKWOGOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624563 |

Source

|

| Record name | 4-(tert-Butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1052680-53-1 |

Source

|

| Record name | 4-(tert-Butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)

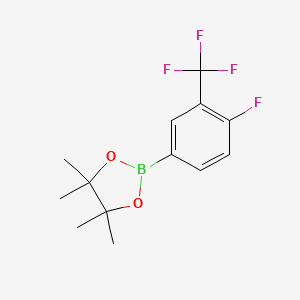

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1344046.png)

![3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1344050.png)